3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
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Overview
Description
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound known for its exceptional thermal and chemical stability, as well as high water solubility. This compound has a significant impact on various scientific and industrial fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves the use of trifluoromethyl-containing building blocks. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production. the general approach involves the use of advanced chemical synthesis techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for each reaction can vary, but they generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives.
Scientific Research Applications
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound’s unique properties make it valuable in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl and methanesulfonyl groups contributes to its unique chemical properties, which in turn affect its biological activity . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biochemical responses.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile stands out due to its exceptional thermal and chemical stability, as well as its high water solubility. These properties make it particularly valuable in applications where stability and solubility are critical factors.
Properties
Molecular Formula |
C8H5F3N2O2S |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
3-methylsulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2O2S/c1-16(14,15)7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,1H3 |
InChI Key |
NYRILCOEWOSEIC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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